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Compound of Interest

Compound Name:
2-Methoxy-5-

(trifluoromethoxy)benzyl alcohol

Cat. No.: B1309735 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 2-Methoxy-5-
(trifluoromethoxy)benzyl alcohol

Introduction
2-Methoxy-5-(trifluoromethoxy)benzyl alcohol is a substituted aromatic alcohol with

potential applications in medicinal chemistry and materials science. Its structural features,

including a methoxy group, a trifluoromethoxy group, and a hydroxymethyl group on a benzene

ring, give rise to a unique spectroscopic profile. This guide provides a detailed overview of the

predicted spectroscopic data for this compound, along with representative experimental

protocols for its synthesis and characterization. The information presented herein is intended

for researchers, scientists, and professionals in the field of drug development and chemical

synthesis.

Predicted Spectroscopic Data
Due to the limited availability of experimentally derived spectroscopic data in public databases,

the following data are predicted based on established principles of nuclear magnetic resonance

(NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These

predictions are informed by the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Predicted ¹H NMR Data

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.15 d 1H H-6

~7.05 dd 1H H-4

~6.90 d 1H H-3

~4.70 s 2H -CH₂OH

~3.85 s 3H -OCH₃

~2.50 br s 1H -OH

Solvent: CDCl₃, Reference: TMS at 0.00 ppm.

Predicted ¹³C NMR Data

Chemical Shift (δ, ppm) Assignment

~158.0 C-2

~142.0 (q, JCF ≈ 1.5 Hz) C-5

~132.0 C-1

~121.0 (q, JCF ≈ 257 Hz) -OCF₃

~118.5 C-6

~117.0 C-4

~110.0 C-3

~60.0 -CH₂OH

~56.0 -OCH₃

Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm.
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Infrared (IR) Spectroscopy
Predicted IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment

3400-3200 Strong, Broad O-H stretch (alcohol)

3100-3000 Medium C-H stretch (aromatic)

2950-2850 Medium
C-H stretch (aliphatic -CH₂-

and -CH₃)

1600-1450 Medium to Strong C=C stretch (aromatic ring)

1250-1000 Strong

C-O stretch (aryl ether and

alcohol), C-F stretch

(trifluoromethoxy)

Mass Spectrometry (MS)
Predicted Mass Spectrometry Fragmentation

m/z Proposed Fragment

222 [M]⁺ (Molecular Ion)

205 [M - OH]⁺

191 [M - CH₂OH]⁺

177 [M - CH₂OH - CH₂]⁺

153 [M - OCF₃]⁺

125 [M - OCF₃ - CO]⁺

Ionization Mode: Electron Ionization (EI)

Experimental Protocols
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The following are representative experimental protocols for the synthesis and spectroscopic

analysis of 2-Methoxy-5-(trifluoromethoxy)benzyl alcohol.

Synthesis Protocol: Reduction of 2-Methoxy-5-
(trifluoromethoxy)benzoic acid

Dissolution: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g.,

nitrogen or argon), dissolve 2-methoxy-5-(trifluoromethoxy)benzoic acid (1.0 eq) in

anhydrous tetrahydrofuran (THF).

Cooling: Cool the solution to 0 °C using an ice bath.

Reduction: Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, 1.5 eq)

dropwise to the stirred solution.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to stir at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer

chromatography (TLC).

Quenching: Once the reaction is complete, cool the mixture back to 0 °C and slowly add

methanol to quench the excess borane.

Workup: Add 1 M hydrochloric acid (HCl) and extract the aqueous layer with ethyl acetate (3

x 50 mL).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash

column chromatography on silica gel to yield 2-methoxy-5-(trifluoromethoxy)benzyl
alcohol.

Spectroscopic Analysis Protocols
NMR Spectroscopy:

Prepare a sample by dissolving approximately 10-20 mg of the purified compound in 0.6-

0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal

standard.
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Transfer the solution to a 5 mm NMR tube.

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer.

IR Spectroscopy:

Obtain the IR spectrum using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Place a small amount of the neat sample directly on the ATR crystal.

Record the spectrum over a range of 4000-400 cm⁻¹.

Mass Spectrometry:

Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or

dichloromethane) into a mass spectrometer, typically coupled with a gas chromatograph

(GC-MS).

For GC-MS, use a suitable capillary column (e.g., HP-5ms) and a temperature program to

ensure separation.

Acquire the mass spectrum using electron ionization (EI) at 70 eV.

Logical Workflow for Structural Elucidation
The following diagram illustrates the logical workflow for confirming the structure of 2-Methoxy-
5-(trifluoromethoxy)benzyl alcohol using the predicted spectroscopic data.
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Mass Spectrometry (MS) Infrared (IR) Spectroscopy

Nuclear Magnetic Resonance (NMR)

m/z = 222
[M]⁺

Indicates Molecular Formula:
C₉H₉F₃O₃

Confirms

Confirmed Structure:
2-Methoxy-5-(trifluoromethoxy)benzyl alcohol

Provides

~3300 cm⁻¹ (broad)
~1250-1000 cm⁻¹ (strong)

Identifies Functional Groups:
-OH (alcohol)

-O- (ether)
-OCF₃

Indicates

Provides

¹H NMR:
- Aromatic signals (3H)

- -CH₂OH singlet (~4.7 ppm, 2H)
- -OCH₃ singlet (~3.85 ppm, 3H)

Defines Proton Environment

¹³C NMR:
- Aromatic signals (6C)

- -CH₂OH carbon (~60 ppm)
- -OCH₃ carbon (~56 ppm)
- -OCF₃ quartet (~121 ppm)

Defines Carbon Skeleton

Click to download full resolution via product page

Spectroscopic Data Integration for Structural Confirmation.

To cite this document: BenchChem. [Spectroscopic data of 2-Methoxy-5-
(trifluoromethoxy)benzyl alcohol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1309735#spectroscopic-data-of-2-methoxy-5-
trifluoromethoxy-benzyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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